2-Fluoro-3-methoxyphenylboronic acid
Overview
Description
2-Fluoro-3-methoxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The compound can be synthesized by several methods. One of the commonly used methods is the Suzuki coupling reaction between 2-fluoro-4,6-dibromo-3-methoxybenzene and trimethyl borate in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-methoxyphenylboronic acid is FC6H3(OCH3)B(OH)2 . The molecular weight is 169.95 .Chemical Reactions Analysis
2-Fluoro-3-methoxyphenylboronic acid is a reactant for regioselective Suzuki coupling and preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .Scientific Research Applications
Regioselective Suzuki Coupling
This compound is used as a reactant in regioselective Suzuki coupling reactions. These couplings are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1
It serves as a precursor in the preparation of inhibitors for 17β-hydroxysteroid dehydrogenase type 1, an enzyme involved in steroid metabolism and a target for treating diseases like breast cancer .
Preparation of Boronic Esters
The compound is utilized in synthesizing boronic esters, which are valuable intermediates in organic chemistry and drug discovery due to their versatility in various chemical reactions .
Biological Material or Organic Compound Research
It is used as a biochemical reagent that can be employed as a biological material or organic compound for life science-related research, expanding our understanding of biological processes and systems .
Liquid Crystalline Fluorobiphenylcyclohexenes Synthesis
Although not directly related to 2-Fluoro-3-methoxyphenylboronic acid, similar fluorophenylboronic acids have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes, indicating potential applications in materials science .
Leukotriene B4 Receptor Agonists Synthesis
Again, while not directly related to the compound , related phenylboronic acids have been utilized in synthesizing o-phenylphenols as potent leukotriene B4 receptor agonists, suggesting possible therapeutic applications .
Suzuki–Miyaura Coupling Reagent Analysis
The compound’s properties and applications are analyzed within the broader context of boron reagents used in Suzuki–Miyaura coupling, highlighting its role in this essential chemical reaction .
Patent Applications
Patents involving similar compounds suggest potential industrial and commercial applications, including use in various chemical synthesis processes like the Suzuki coupling reaction .
Each application demonstrates the versatility and importance of 2-Fluoro-3-methoxyphenylboronic acid in scientific research across multiple fields.
Sigma-Aldrich AbMole BioScience MilliporeSigma Royal Society of Chemistry Google Patents
Mechanism of Action
Target of Action
It is known to be a reactant in the suzuki-miyaura coupling , a widely used reaction in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Fluoro-3-methoxyphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key step in various biochemical pathways. For instance, 2-Fluoro-3-methoxyphenylboronic acid has been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of estrone to estradiol, a more potent form of estrogen .
Result of Action
The result of the action of 2-Fluoro-3-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling . This can lead to the synthesis of various organic compounds, including potential pharmaceuticals like inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Action Environment
The efficacy and stability of 2-Fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is typically performed under mild conditions and can tolerate a wide range of functional groups . The reaction requires a palladium catalyst and a base , and its efficiency can be affected by the choice of these reagents. Furthermore, the compound should be stored in a dark place, sealed, and dry to maintain its stability.
Safety and Hazards
properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNMSBFBPDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407258 | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxyphenylboronic acid | |
CAS RN |
352303-67-4 | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?
A1: 2-Fluoro-3-methoxyphenylboronic acid serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ]. It undergoes a reaction with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, facilitated by its boronic acid functionality, to introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety into the final product [, ]. This reaction is a key step in achieving the desired structure.
Q2: How does the extraction method described in the research impact the use of 2-Fluoro-3-methoxyphenylboronic acid in this synthesis?
A2: The research emphasizes an efficient extraction method for 2-Fluoro-3-methoxyphenylboronic acid using methyl isobutyl ketone [, ]. This is significant because it allows for the separation and subsequent reaction of the boronic acid with high purity [, ]. This directly contributes to a higher yield of the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, while reducing the overall complexity and cost of the synthesis process [, ].
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